molecular formula C22H25ClN2O5S B11335300 Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate

Cat. No.: B11335300
M. Wt: 465.0 g/mol
InChI Key: FJFDQBJBYWLCNS-UHFFFAOYSA-N
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Description

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-6-7-18(22(27)30-2)13-20(15)24-21(26)17-8-10-25(11-9-17)31(28,29)14-16-4-3-5-19(23)12-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,24,26)

InChI Key

FJFDQBJBYWLCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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